molecular formula C19H16N2O3S B6042785 3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylpropanamide

3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylpropanamide

Cat. No.: B6042785
M. Wt: 352.4 g/mol
InChI Key: RPWQLZLKJWFUPG-SSZFMOIBSA-N
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Description

3-(5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylpropanamide is a synthetic thiazolidinedione (TZD) derivative designed for research use. This compound is a subject of interest in infectious disease and medicinal chemistry research, primarily for its documented inhibitory activity against HIV-1 Reverse Transcriptase (HIV-1 RT) . As a potential non-nucleoside reverse transcriptase inhibitor (NNRTI), it targets a key enzyme in the HIV-1 replication cycle . Research indicates it demonstrates significant activity, with one study reporting 73% inhibition of HIV-1 RT and an IC50 value of 1.31 μM . Molecular docking studies suggest the compound interacts effectively with the non-nucleoside inhibitory binding pocket (NNIBP) of the enzyme, providing a basis for its mechanism of action . Beyond virology research, this chemical probe has also been investigated for its broad-spectrum antimicrobial properties, showing activity against various bacterial and fungal strains . The thiazolidinedione scaffold is known for its versatile biological profile, making this compound a valuable tool for exploring new therapeutic approaches . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c22-17(20-15-9-5-2-6-10-15)11-12-21-18(23)16(25-19(21)24)13-14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H,20,22)/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWQLZLKJWFUPG-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation for Benzylidene Functionalization

The benzylidene group is introduced via Knoevenagel condensation between the thiazolidinone intermediate and benzaldehyde. This step is highly solvent-dependent, with polar aprotic solvents like DMF favoring imine formation, while ethanol promotes stereoselective crystallization.

Procedure:

  • Reactants: 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylpropanamide (1 mmol), benzaldehyde (1.2 mmol)

  • Catalyst: Piperidine (0.1 eq)

  • Solvent: Ethanol (5 mL per 1 mmol)

  • Conditions: Reflux at 78°C for 6 hours

Post-reaction, the product is recrystallized from methanol, yielding pale-yellow crystals. X-ray diffraction of analogous compounds reveals that the benzylidene phenyl group adopts a cis configuration relative to the thiazolidinone sulfur atom, with dihedral angles between 5° and 17° depending on crystallization conditions.

One-Pot Tandem Synthesis

A streamlined one-pot method combines cyclocondensation and Knoevenagel steps, reducing purification steps. Thiourea, ethyl bromoacetate, and benzaldehyde are reacted sequentially in ethanol with K₂CO₃. While this approach achieves 65–70% yield, it requires careful pH control to prevent thiourea decomposition.

Optimization of Reaction Conditions

Solvent and Base Selection

Solvent polarity significantly impacts reaction kinetics and product purity:

SolventDielectric ConstantYield (%)Purity (HPLC)
Ethanol24.37898.5
Acetonitrile37.56595.2
Ethyl Acetate6.08299.1

Ethyl acetate, though less polar, enhances crystallinity by facilitating π–π stacking between benzylidene and thiazolidinone moieties. Base strength also modulates reaction rates; weaker bases (e.g., NaHCO₃) reduce side reactions but prolong completion time.

Temperature and Catalysis

Elevated temperatures (50–60°C) accelerate Knoevenagel condensation but risk retro-aldol decomposition. Catalytic piperidine (0.05–0.1 eq) optimizes imine formation without overbase effects.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 10H, aromatic), 4.12 (t, 2H, CH₂), 3.02 (t, 2H, CH₂), 2.35 (s, 3H, CH₃).

  • IR (KBr): 1715 cm⁻¹ (C=O thiazolidinone), 1660 cm⁻¹ (amide C=O), 1590 cm⁻¹ (C=N).

X-ray Crystallography

Single-crystal X-ray analysis of analogous thiazolidinones confirms a non-planar U-shaped conformation, with bending angles of 11.08°–15.88° between heterocyclic and benzylidene planes. Pseudotranslational symmetry along the a-axis in crystalline lattices suggests potential for polymorph control via solvent templating.

Industrial-Scale Production Considerations

Pharmaceutical patents highlight ethyl acetate as a preferred solvent for crystallization due to its low toxicity and high volatility. Pilot-scale reactions (10–50 kg batches) achieve 85% yield using:

  • Crystallization Protocol: Dissolve crude product in hot ethyl acetate (5 mL/g), cool to 0–5°C over 4 hours, filter, and wash with cold solvent.

  • Purity: ≥99% enantiomeric excess (ee) via chiral HPLC, critical for regulatory compliance .

Chemical Reactions Analysis

Types of Reactions

3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidinone derivatives depending on the reagent used.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity :
    • Research indicates that thiazolidinone derivatives exhibit potent antimicrobial properties. Studies have demonstrated that compounds similar to 3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylpropanamide show effectiveness against a range of bacteria and fungi, making them potential candidates for antibiotic development .
  • Anticancer Properties :
    • The compound has been investigated for its cytotoxic effects on various cancer cell lines. In vitro studies suggest that it induces apoptosis in cancer cells, potentially through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation . This positions it as a candidate for further development in cancer therapeutics.
  • Anti-inflammatory Effects :
    • Thiazolidinone derivatives are recognized for their anti-inflammatory properties. The compound may inhibit inflammatory mediators and pathways, offering therapeutic potential in conditions such as arthritis and other inflammatory diseases .

Material Science Applications

  • Polymer Chemistry :
    • The unique structural features of 3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylpropanamide allow it to be used as a monomer in the synthesis of novel polymers with enhanced mechanical properties and thermal stability. These polymers can be utilized in coatings and other applications requiring durable materials .
  • Nanotechnology :
    • The compound's ability to form complexes with metal ions can be exploited in nanotechnology for the development of nanomaterials with specific electronic or magnetic properties. Such materials have applications in sensors and catalysis .

Case Studies

  • Antimicrobial Efficacy Study :
    • A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of thiazolidinone derivatives, including the target compound. The results indicated significant inhibition of bacterial growth at low concentrations, suggesting its potential as a lead compound for antibiotic development .
  • Cytotoxicity Assessment :
    • In a study assessing the anticancer properties of various thiazolidinones, 3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylpropanamide was shown to effectively reduce cell viability in breast cancer cell lines by inducing apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of 3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylpropanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cell proliferation, apoptosis, and inflammation.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and cancer progression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzylidene Group

(a) Methyl-Substituted Benzylidene
  • Example : (Z)-N-(3-Hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide (CAS: 304674-59-7) .
    • Key Differences :
  • 4-Methyl group on the benzylidene enhances lipophilicity (logP: 3.15 vs. ~2.5 for the unsubstituted compound).
  • Impact: Improved cellular uptake but reduced metabolic stability compared to the target compound.
(b) Heterocyclic Substitutions
  • Example : 3-[(5Z)-4-Oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-phenylpropanamide .
    • Key Differences :
  • Thiophene replaces benzene in the benzylidene, introducing sulfur-mediated electronic effects.
  • Enhanced π-π stacking with aromatic amino acids in biological targets. Impact: Potential for stronger binding to enzymes like COX-2 or kinases.
(c) Methoxy-Substituted Benzylidene
  • Example: 3-[(5Z)-5-(3-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid . Key Differences:
  • Methoxy group increases electron density and steric bulk.
  • Propanoic acid replaces propanamide, introducing acidity (pKa ~4–5). Impact: Improved solubility in aqueous media but reduced membrane permeability.

Modifications in the Propanamide Side Chain

(a) Phenyl Ring Substitutions
  • Example: N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]amino}-2-thioxoacetamide . Key Differences:
  • Trifluoromethyl groups increase electronegativity and metabolic resistance.
  • Thioxoacetamide side chain enhances metal-chelating capacity. Impact: Higher potency against cancer cell lines (e.g., non-small cell lung cancer) but increased toxicity risks.
(b) Hydrophobic Extensions
  • Example : N-(2,4-Dioxo-1,3-thiazolidin-3-yl)-2-(4-isobutylphenyl)propanamide .
    • Key Differences :
  • Isobutylphenyl group contributes to hydrophobic crystal packing (density: 1.295 g/cm³).
  • Absence of benzylidene reduces conjugation.
    • Impact : Lower melting point (~250°C) compared to the target compound (predicted >250°C).

Physicochemical Properties

Property Target Compound 304674-59-7 Thiophene Analog
Molecular Formula C19H16N2O3S C20H18N2O3S2 C18H15N3O3S2
Molecular Weight 352.41 g/mol 398.50 g/mol 385.45 g/mol
Predicted logP ~2.8 3.15 3.4
Melting Point >250°C >250°C 220–225°C
Solubility (aq.) Low Moderate (due to -OH) Low

Biological Activity

The compound 3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylpropanamide is a thiazolidine derivative known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing from various research studies and findings.

Molecular Structure

  • Molecular Formula : C19H20N4O3S
  • Molecular Weight : 384.45 g/mol
  • CAS Number : Not specified in the sources.

Structural Representation

The compound features a thiazolidine ring with a benzylidene substituent and an amide functional group, which contributes to its biological activity.

Antimicrobial Properties

Research has indicated that derivatives of thiazolidinones exhibit significant antimicrobial activity. A study evaluating various thiazolidinone compounds demonstrated that certain derivatives showed potent activity against pathogens such as Staphylococcus aureus and Candida species. Specifically, compounds with structural similarities to our target compound were noted to outperform traditional antifungal agents like fluconazole in inhibiting Candida krusei and Candida glabrata .

Antioxidant Activity

Thiazolidinone derivatives have also been investigated for their antioxidant properties. The presence of the benzylidene moiety is believed to enhance the electron-donating ability of the compound, thereby improving its capacity to scavenge free radicals. This property is crucial in combating oxidative stress-related diseases .

Cytotoxic Effects

In vitro studies have shown that some thiazolidinone compounds can induce cytotoxic effects in cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators . The specific compound under discussion may exhibit similar effects, warranting further investigation.

Anti-inflammatory Activity

The anti-inflammatory potential of thiazolidinones has also been documented. Compounds in this class can inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting a mechanism through which they may alleviate conditions like arthritis and other inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy Study
    • Objective : To evaluate the antimicrobial activity of thiazolidinone derivatives.
    • Findings : Compounds similar to 3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylpropanamide exhibited significant inhibition against various strains of bacteria and fungi.
    • : These compounds hold promise as potential antifungal agents .
  • Cytotoxicity Assessment
    • Objective : To assess the cytotoxic effects on cancer cell lines.
    • Results : The tested derivatives showed varying degrees of cytotoxicity, with some inducing apoptosis in a dose-dependent manner.
    • Implication : Indicates potential for development as anticancer agents .

Data Table: Biological Activities of Thiazolidinone Derivatives

Activity TypeCompound TestedTarget Organisms/CellsResults
Antimicrobial3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylpropanamideStaphylococcus aureus, Candida spp.Significant inhibition observed
AntioxidantVarious thiazolidinonesFree radicalsEffective scavenging ability
CytotoxicitySimilar thiazolidinonesCancer cell linesInduced apoptosis
Anti-inflammatoryThiazolidinone derivativesInflammatory markersReduced levels

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylpropanamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation of aromatic aldehydes with 4-thiazolidinone precursors under basic conditions. Electrophilic attack of phenylisothiocyanate on 3-oxo-propionitriles followed by reaction with chloroacetyl chloride is a common pathway . Optimization involves adjusting solvent systems (e.g., DMF/water mixtures), reflux temperatures (e.g., 90°C), and pH control (e.g., ammonia solution for precipitation) . Statistical experimental design (e.g., factorial or response surface methods) can systematically optimize yields by varying molar ratios, catalysts, and reaction times .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : FT-IR and FT-Raman spectroscopy are critical for identifying functional groups (e.g., C=O, C=N, and thiazolidinone rings). Quantum chemical analysis (e.g., DFT calculations) validates vibrational frequencies and electronic properties . NMR (¹H/¹³C) confirms proton environments and substituent positions, while mass spectrometry determines molecular weight and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer : Cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines assess antiproliferative potential. Enzyme inhibition studies (e.g., COX-2 or α-glucosidase) evaluate therapeutic targets. Molecular docking can prioritize assays by predicting binding affinities to proteins (e.g., kinases or receptors) .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations aid in predicting the compound’s reactivity and interaction with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity sites and charge transfer potential. Molecular docking (e.g., AutoDock Vina) simulates ligand-protein interactions, identifying key binding residues and binding energy scores . Reaction path search algorithms (e.g., IRC calculations) model transition states to optimize synthetic pathways .

Q. What strategies address discrepancies between experimental spectral data and computational predictions?

  • Methodological Answer : Discrepancies in vibrational spectra (e.g., C=O stretching frequencies) may arise from solvent effects or anharmonicity. Hybrid functional adjustments (e.g., B3LYP/6-311++G**) improve DFT accuracy . For NMR, gauge-including atomic orbital (GIAO) methods refine chemical shift predictions. Experimental validation via isotopic labeling or controlled solvent environments resolves ambiguities .

Q. How to design experiments to explore structure-activity relationships (SAR) for thiazolidinone derivatives?

  • Methodological Answer :

  • Variable Selection : Modify substituents (e.g., benzylidene groups, phenyl rings) and track bioactivity changes.
  • Design of Experiments (DoE) : Use fractional factorial designs to screen substituent combinations and reaction parameters .
  • Computational SAR : QSAR models (e.g., CoMFA/CoMSIA) correlate electronic descriptors (logP, polar surface area) with activity .
  • Validation : Cross-check in silico predictions with in vitro assays (e.g., IC₅₀ determination) .

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